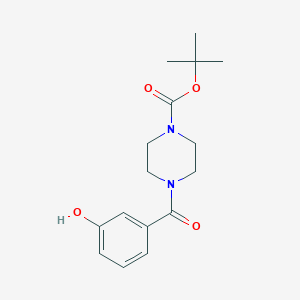

Tert-butyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate, also known as THBP, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. THBP is a piperazine derivative that has a hydroxybenzoyl group attached to its structure. This compound has been synthesized using various methods and has shown promising results in scientific research.

Applications De Recherche Scientifique

- Tert-butyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate has been evaluated for its antibacterial and antifungal properties. Researchers have tested its efficacy against various microorganisms, including Gram-positive and Gram-negative strains . While it exhibits moderate activity, further investigations may uncover its potential as an antimicrobial agent.

- The piperazine ring in this compound serves as a valuable building block in drug discovery. Its conformational flexibility, polar nitrogen atoms, and ease of modification make it attractive for designing novel pharmaceuticals . Researchers explore its incorporation into diverse drug scaffolds.

- Tert-butyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate acts as an intermediate in synthesizing biologically active compounds. These include anticancer agents, antiparasitic drugs, antihistamines, and antidepressants . Its versatile reactivity allows for the creation of diverse molecular structures.

- Compound (1) is a crucial intermediate in the synthesis of crizotinib, a tyrosine kinase inhibitor used in cancer therapy. Researchers have developed a three-step synthetic route starting from tert-butyl 4-hydroxypiperidine-1-carboxylate . This underscores its significance in drug development.

- Researchers utilize tert-butyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate as a versatile reagent for various transformations. It participates in amide formation, Mannich reactions, and other synthetic pathways . Its ease of derivatization contributes to its widespread use.

- Single crystal X-ray diffraction analysis has revealed the molecular structures of this compound and related derivatives. Insights into its conformation, intermolecular interactions, and crystal packing enhance our understanding of its properties .

Antibacterial and Antifungal Activities

Drug Development and Medicinal Chemistry

Biologically Active Intermediates

Synthesis of Crizotinib and Related Compounds

Organic Synthesis and Functional Group Transformations

Structural Studies and Crystallography

Mécanisme D'action

Mode of Action

Piperazine derivatives are known to interact with various receptors and enzymes, which can lead to a variety of physiological changes .

Biochemical Pathways

Piperazine derivatives are known to interact with multiple biochemical pathways, but the specific pathways influenced by this compound require further investigation .

Propriétés

IUPAC Name |

tert-butyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-9-7-17(8-10-18)14(20)12-5-4-6-13(19)11-12/h4-6,11,19H,7-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWBTBCIVQDHJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2539940.png)

![2-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2539943.png)

![N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-chloro-N-phenylacetamide](/img/structure/B2539945.png)

![(5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2539946.png)

![4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2539947.png)

![1-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2539958.png)

amino]-4-hydroxy-1H-isoindole-1,3(2H)-dione](/img/structure/B2539960.png)

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-methylpyrimidine](/img/structure/B2539961.png)